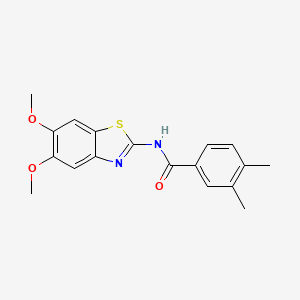![molecular formula C16H22ClN3O2 B2501257 [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone CAS No. 2415573-61-2](/img/structure/B2501257.png)
[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone, also known as CPOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPOP is a small molecule inhibitor that has shown promising results in inhibiting the activity of several enzymes and proteins.
Mecanismo De Acción
[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone works by inhibiting the activity of several enzymes and proteins, including the proteasome and the ubiquitin ligase. The proteasome is responsible for degrading unwanted or damaged proteins in the cell, while the ubiquitin ligase is responsible for tagging proteins for degradation by the proteasome. By inhibiting the activity of these enzymes, [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone can prevent the degradation of certain proteins, leading to changes in cellular function.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone are still being studied, but some studies have shown that [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone can induce cell death in cancer cells and reduce the accumulation of toxic proteins in neurodegenerative diseases. [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone in lab experiments is its specificity. [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone has been shown to selectively inhibit the activity of certain enzymes and proteins, making it a valuable tool for studying the function of these molecules. However, one of the limitations of using [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone in lab experiments is its potential toxicity. [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone. One potential direction is the development of new cancer therapies based on [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone. Another direction is the study of [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and toxicity of [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone in lab experiments.
Métodos De Síntesis
The synthesis of [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone involves several steps, starting with the reaction of 2-chloropyrimidine with 1-piperidin-4-yl-1-propanone in the presence of a base. The resulting intermediate is then reacted with cyclohexylmagnesium bromide to form the final product, [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone. The synthesis of [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone is a multi-step process that requires careful attention to detail to ensure high yields and purity.
Aplicaciones Científicas De Investigación
[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone is in the field of cancer research. [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone has been shown to inhibit the activity of several cancer-related enzymes and proteins, making it a potential candidate for the development of new cancer therapies. [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohexylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c17-13-10-18-16(19-11-13)22-14-6-8-20(9-7-14)15(21)12-4-2-1-3-5-12/h10-12,14H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELXVUBGFSOZFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[(1-cyclohexanecarbonylpiperidin-4-yl)oxy]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2501176.png)
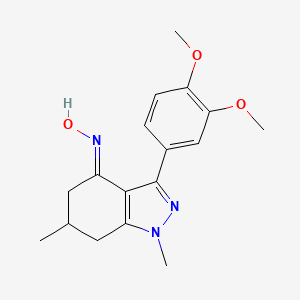
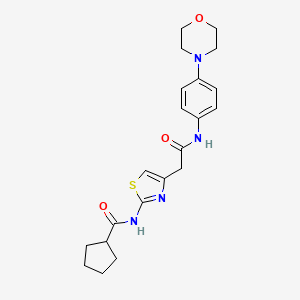
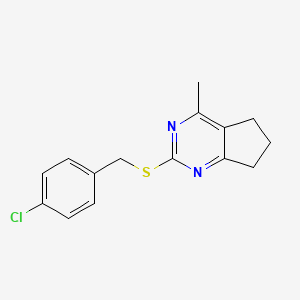
![N-cyclopentyl-4-[[1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]cyclohexane-1-carboxamide](/img/structure/B2501181.png)
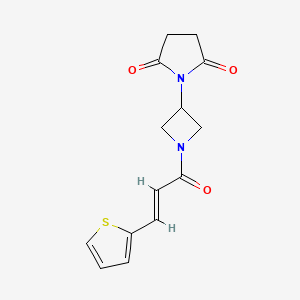
![1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2501183.png)
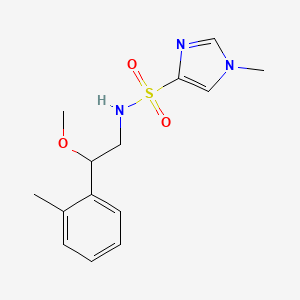
![2-[(2,6-dichlorophenyl)sulfanyl]-N'-(diphenylmethylene)acetohydrazide](/img/structure/B2501185.png)
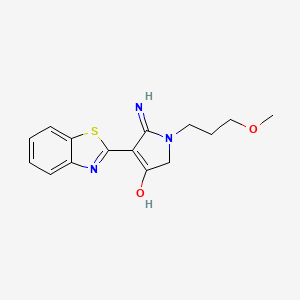
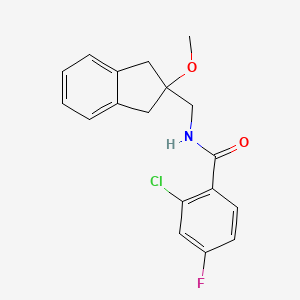
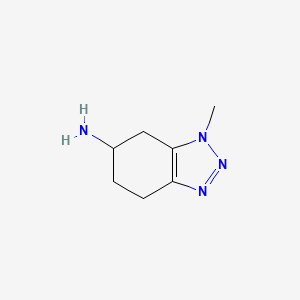
![Methyl 2-(3-phenoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2501195.png)
